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molecular formula C6H9N3O2 B8804548 N-methoxy-N-methyl-1H-pyrazole-4-carboxamide

N-methoxy-N-methyl-1H-pyrazole-4-carboxamide

Cat. No. B8804548
M. Wt: 155.15 g/mol
InChI Key: ZQQDUGSZDNPOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440666B2

Procedure details

A N,N-dimethylformamide solution (3 mL) of 4-pyrazolecarboxylic acid (150 mg, 1.34 mmol), N,O-dimethylhydroxylamine hydrochloride (261.4 mg, 2.68 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, hydrochloride (513.8 mg, 2.68 mmol), 1-hydroxybenzotriazoleimidazole anhydride (54.2 mg, 0.40 mmol), and triethylamine (0.38 mL, 2.68 mmol) was stirred for 1 day. After completion of the reaction, the reaction solution was mixed with ethyl acetate and washed with saturated aqueous sodium chloride. The organic layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure. The resulting crude reaction product containing the desired product was used for the next step (142.7 mg).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
261.4 mg
Type
reactant
Reaction Step Two
Quantity
513.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
54.2 mg
Type
reactant
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]([OH:8])=O)[CH:3]=[N:2]1.Cl.[CH3:10][NH:11][O:12][CH3:13].Cl.C(N=C=NCCCN(C)C)C.C(N(CC)CC)C>C(OCC)(=O)C.CN(C)C=O>[CH3:13][O:12][N:11]([CH3:10])[C:6]([C:4]1[CH:3]=[N:2][NH:1][CH:5]=1)=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
N1N=CC(=C1)C(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
261.4 mg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
513.8 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
anhydride
Quantity
54.2 mg
Type
reactant
Smiles
Name
Quantity
0.38 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude reaction product

Outcomes

Product
Name
Type
product
Smiles
CON(C(=O)C=1C=NNC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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